molecular formula C17H20N4O B2547412 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034468-06-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2547412
CAS No.: 2034468-06-7
M. Wt: 296.374
InChI Key: JHBXLUPWWCZPPF-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034468-06-7) is a chemical compound with a molecular formula of C17H20N4O and a molecular weight of 296.37 g/mol . This synthetic small molecule features a pyrazole-substituted pyridine core, a structural motif frequently explored in medicinal chemistry for the development of kinase inhibitors . The presence of the 1-methyl-1H-pyrazole moiety linked to a pyridine ring is a key pharmacophore found in potent and selective inhibitors targeting various kinases, such as Janus Kinase 1 (JAK1) and Aurora Kinase B (AURKB) . While the specific biological profile of this compound requires further experimental characterization, its structure suggests potential utility as a valuable scaffold in oncological research, particularly in the design of targeted therapies . Researchers can leverage this compound as a building block or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways . The compound is supplied with guaranteed high purity and stability for research applications. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-3,7-9,11-12,14H,4-6,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXLUPWWCZPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide, a compound featuring a complex heterocyclic structure, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Properties

The compound's structure consists of a cyclohexene core linked to a pyridine and pyrazole moiety, which contributes to its diverse pharmacological properties. The molecular formula is C15H18N4C_{15}H_{18}N_{4}, with significant implications for its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrazole-based compounds, including derivatives similar to this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 12E. coli134.9 mg/L
Compound 12S. aureus168.7 mg/L
Compound 14L. monocytogenes134.6 mg/L

The above table illustrates the effectiveness of selected compounds against common bacterial strains, indicating that modifications in the structure significantly impact biological activity .

Molecular docking studies have been employed to elucidate the binding interactions between these compounds and bacterial proteins, specifically focusing on the NDM1 β-lactamase enzyme, which is crucial for antibiotic resistance. The binding affinities were comparable to known antibiotics, suggesting that these derivatives could serve as effective adjuvants or lead compounds for new antibacterial agents .

Antifungal Activity

While the antibacterial properties are notable, studies have shown limited antifungal activity among similar pyrazole compounds. In one study, none of the tested pyrazole derivatives demonstrated significant antifungal effects against various fungal strains, highlighting the selective nature of these compounds' biological activities .

Cytotoxicity and Safety Profile

Assessments of cytotoxicity are critical for determining the safety profile of new compounds. Preliminary investigations into the cytotoxic effects of this compound have indicated variable results depending on cell lines used. Further studies are required to establish a comprehensive safety profile and therapeutic index.

Table 2: Cytotoxicity Data on Selected Cell Lines

CompoundCell LineIC50 (µM)
N/AHeLa>100
N/AMCF7>100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Indolinylidene-Isoxazole Scaffolds ()

Three compounds from Jurnal Kimia Sains dan Aplikasi (2020) share functional similarities with the target molecule, particularly in their amide linkages and heterocyclic motifs. Key differences and comparative insights are outlined below:

Compound Name Core Structure pKa Notable Features
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinylidene-acetamide + isoxazole 5.797 Fluorine substitution enhances electronegativity; pyridine-4-yl may improve solubility
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinylidene-acetamide + quinoline 5.58 Amino group increases polarity; quinoline may enhance π-π stacking in binding
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinylidene-acetamide + quinoline 5.408 Methyl group improves lipophilicity; lower pKa suggests reduced ionization at physiological pH
Target Compound Pyridine-pyrazole + cyclohexenecarboxamide N/A Cyclohexene introduces rigidity; absence of indolinylidene may reduce planarity

Key Observations:

  • The target compound lacks the indolinylidene and isoxazole motifs present in compounds, which are critical for π-conjugation and hydrogen bonding in kinase inhibition.
  • The cyclohexenecarboxamide group in the target compound may confer distinct steric and solubility profiles compared to the acetamide derivatives.
  • The target compound’s pKa remains uncharacterized but could differ due to its non-aromatic carboxamide .

Positional Isomer: Pyridin-3-yl vs. Pyridin-4-yl Substitution ()

The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide () is a positional isomer of the target molecule, differing only in the pyridine substitution (3-yl vs. 4-yl). This minor structural variation can significantly alter bioactivity:

  • Pyridin-3-yl : May orient the methyl-pyrazole group toward solvent-exposed regions in protein binding pockets, reducing steric clashes.

While direct data for the target compound is unavailable, studies on analogous systems suggest that pyridine ring substitution patterns critically influence selectivity and potency in kinase inhibitors .

Research Findings and Implications

  • Compounds : The indolinylidene-acetamide derivatives exhibit pKa values correlating with their substituents (e.g., fluorine lowers pKa). Their activity in cellular assays (implied by metrics 46–48, possibly IC50 or % inhibition) may stem from isoxazole-mediated interactions with ATP-binding sites in kinases .

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